molecular formula C11H11FN2S B2748129 6-Fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole CAS No. 863001-06-3

6-Fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole

Cat. No.: B2748129
CAS No.: 863001-06-3
M. Wt: 222.28
InChI Key: HYMGSSVAIQVXEU-UHFFFAOYSA-N
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Description

6-Fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole is a heterocyclic compound that contains a fluorine atom, a pyrrolidine ring, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions, where the benzothiazole derivative reacts with pyrrolidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)benzo[d]thiazole: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole: Contains a chlorine atom instead of fluorine, potentially altering its pharmacokinetic properties.

    6-Methyl-2-(pyrrolidin-1-yl)benzo[d]thiazole: Contains a methyl group, which may influence its steric and electronic properties.

Uniqueness

6-Fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole is unique due to the presence of the fluorine atom, which can enhance its metabolic stability, lipophilicity, and binding affinity to molecular targets .

Properties

IUPAC Name

6-fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2S/c12-8-3-4-9-10(7-8)15-11(13-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMGSSVAIQVXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327174
Record name 6-fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815889
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

863001-06-3
Record name 6-fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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